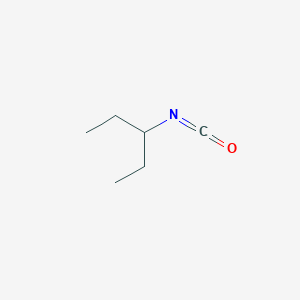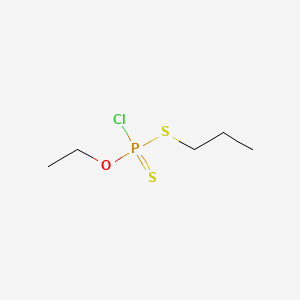
Cyclohex-2-ene-1-carbaldehyde
Descripción general
Descripción
Cyclohex-2-ene-1-carbaldehyde is a chemical compound with the molecular formula C7H10O . It has a molecular weight of 110.16 .
Synthesis Analysis
The synthesis of Cyclohex-2-ene-1-carbaldehyde can be achieved through a reaction involving DMF, POCl3, and cyclohexanone . The mixture is refluxed with vigorous stirring for 3 hours at 80 °C .Molecular Structure Analysis
The InChI code for Cyclohex-2-ene-1-carbaldehyde is 1S/C7H10O/c8-6-7-4-2-1-3-5-7/h2,4,6-7H,1,3,5H2 .Chemical Reactions Analysis
Cyclohex-2-ene-1-carbaldehyde can participate in various chemical reactions. For instance, it can be involved in the electrochemical cross-dehydrogenation aromatization (ECDA) reaction with amines, leading to the synthesis of 1,4-phenylenediamine .Physical And Chemical Properties Analysis
Cyclohex-2-ene-1-carbaldehyde has a density of 0.966 g/mL at 25 °C . More detailed physical and chemical properties were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Chemical Transformations
Cyclohex-2-ene-1-carbaldehyde has been utilized in various chemical transformations. One study described the vacuum thermolysis of its sodium salt, leading to the formation of diazomethyl-cyclohex-3-ene and other compounds through a postulated carbene mechanism (Rey, Begrich, Kirmse, & Dreiding, 1968). Another research focused on its cyclocondensation with different CH acids, yielding various substituted derivatives (Dyachenko, 2005).
Asymmetric Synthesis
Cyclohex-2-ene-1-carbaldehyde is also significant in asymmetric synthesis. A study demonstrated its use in synthesizing chiral substituted derivatives via a domino Michael addition-aldol condensation reaction (Enders, Narine, Benninghaus, & Raabe, 2007). Similarly, the stereochemical aspects of its additions to cyclohex-2-enylstannanes have been explored, leading to the formation of various stereochemically defined compounds (Young & Kitching, 1985).
Synthesis Reactions
In synthesis reactions, cyclohex-2-ene-1-carbaldehydes have been used for the preparation of cyclic acetals and other derivatives. A study presented an analysis of the synthesis reaction of cyclic acetals and explored their efficiency as active diluents in polymer compositions (Kerimov, Orudzheva, & Mamedova, 2019).
Catalysis and Organocatalysis
Research has also delved into the catalytic applications of cyclohex-2-ene-1-carbaldehydes. For instance, a versatile method was developed for synthesizing 4-substituted derivatives using Prins-type cyclization reactions catalyzed by hafnium triflate (Nakamura, Niiyama, & Yamakawa, 2009). Another study focused on the organocatalytic synthesis of spirocyclohexane carbaldehydes via a [4 + 2] annulation strategy, illustrating the versatility of cyclohex-2-ene-1-carbaldehydes in complex synthetic routes (Anwar, Li, & Chen, 2014).
Propiedades
IUPAC Name |
cyclohex-2-ene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h2,4,6-7H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCJYQUUKUVAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870868 | |
| Record name | 2-Cyclohexene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42540-33-0 | |
| Record name | 2-Cyclohexene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclohex-2-enecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione](/img/structure/B3052526.png)

